N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a cyclopropyl group, a pyridine ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 5-cyclopropylpyridine intermediate. This can be achieved through cyclopropanation reactions involving pyridine derivatives.
Sulfonamide Formation: The intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with the pyridine derivative using a suitable coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle the increased volume.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Coupling Reagents: N,N’-diisopropylcarbodiimide, N,N’-dicyclohexylcarbodiimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is studied for its pharmacokinetic properties and potential as a drug candidate.
Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Chemical Biology: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((5-cyclopropylpyridin-3-yl)methyl)-6-(trifluoromethyl)pyridine-3-carboxamide: This compound shares a similar pyridine and trifluoromethyl structure but differs in the functional groups attached.
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzamide: Similar in structure but with a benzamide group instead of a benzenesulfonamide.
Uniqueness
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to its combination of a cyclopropyl group, a pyridine ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)14-3-5-15(6-4-14)24(22,23)21-9-11-7-13(10-20-8-11)12-1-2-12/h3-8,10,12,21H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUBBHKBDCJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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